molecular formula C8H11BrClN B1440831 5-Bromo-N,2-dimethylaniline hydrochloride CAS No. 1187386-32-8

5-Bromo-N,2-dimethylaniline hydrochloride

Cat. No. B1440831
M. Wt: 236.53 g/mol
InChI Key: MJPCNUHVQHEASF-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClN .


Molecular Structure Analysis

The InChI code for 5-Bromo-N,2-dimethylaniline hydrochloride is 1S/C8H10BrN.ClH/c1-6-3-4-7 (9)5-8 (6)10-2;/h3-5,10H,1-2H3;1H . This indicates the molecular structure of the compound. The molecular weight of the compound is 236.54 .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use only under a chemical fume hood, wear personal protective equipment, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

5-bromo-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPCNUHVQHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675168
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N,2-dimethylaniline hydrochloride

CAS RN

1187386-32-8
Record name Benzenamine, 5-bromo-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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